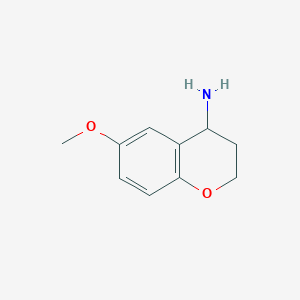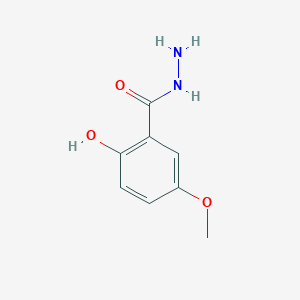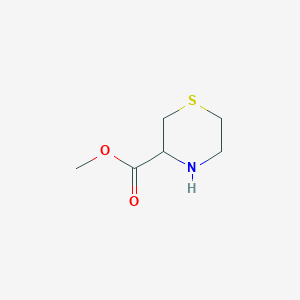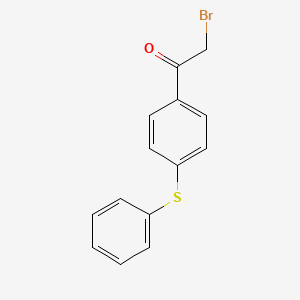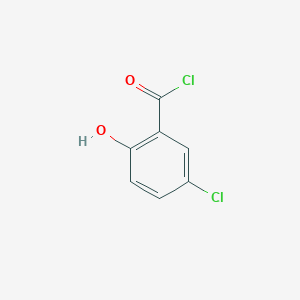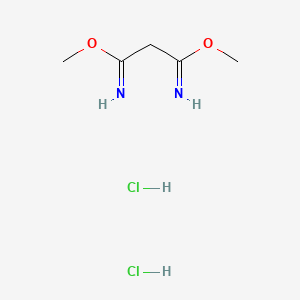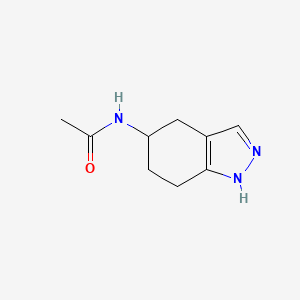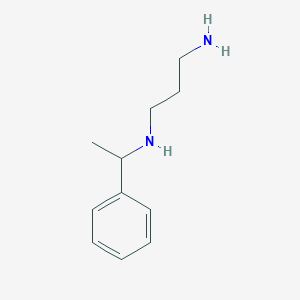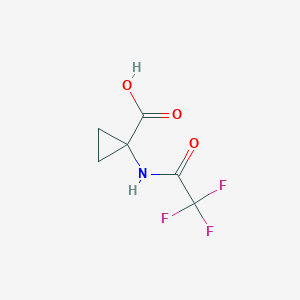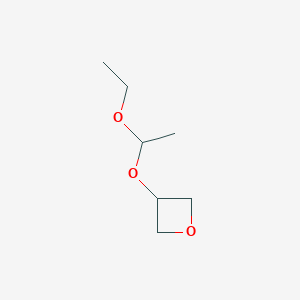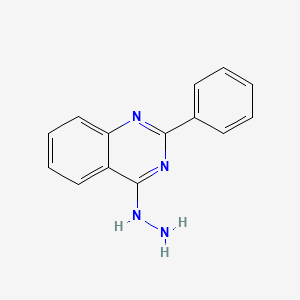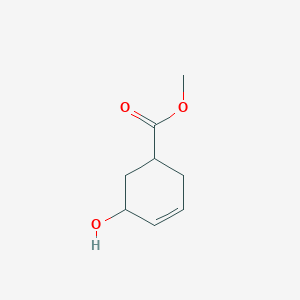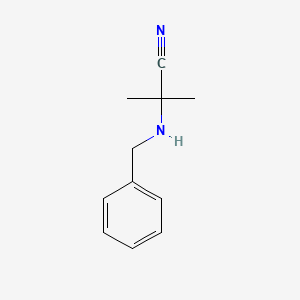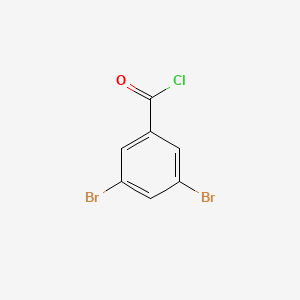![molecular formula C15H13BrO2 B1315464 1-[2-(苄氧基)-5-溴苯基]乙酮 CAS No. 69822-20-4](/img/structure/B1315464.png)
1-[2-(苄氧基)-5-溴苯基]乙酮
描述
1-[2-(Benzyloxy)-5-bromophenyl]ethanone is a chemical compound with the molecular formula C16H15BrO3 . It has an average mass of 335.193 Da and a monoisotopic mass of 334.020447 Da .
Molecular Structure Analysis
The molecular structure of 1-[2-(Benzyloxy)-5-bromophenyl]ethanone consists of a benzene ring attached to an ethanone group, with a benzyloxy group and a bromine atom also attached to the benzene ring .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.1±3.0 kJ/mol .科学研究应用
烯胺酮中的氢键模式
1-[2-(苄氧基)-5-溴苯基]乙酮类似物,如(2Z)-1-(4-溴苯基)-2-(吡咯啉-2-基亚乙酮),具有独特的氢键模式。这些模式涉及二次胺基和羰基之间的分叉分子内和分子间氢键,形成氢键环和中心对称二聚体。它们还展示了弱的C-H...Br相互作用,有助于晶体结构的稳定(Balderson et al., 2007)。
化学合成和保护基应用
通过卤素交换反应已经合成了类似于1-[2-(苄氧基)-5-溴苯基]乙酮的化合物,如2-溴-1-(2,5-二甲氧基苯基)乙酮。这些合成的化合物是有效的化学保护基,展示了它们在复杂化学合成中的实用性(Li Hong-xia, 2007)。
药物化学应用
对苄基苯酮衍生物的研究,包括1-[2-(苄氧基)-5-溴苯基]乙酮,已经揭示了它们作为5-LOX抑制剂的潜力。某些衍生物表现出强大和选择性的抑制活性,暗示了在涉及脂氧合酶的疾病中的治疗应用。这些化合物还显示出抗氧化和抗菌特性,进一步强调了它们在药物化学中的潜力(Vásquez-Martínez等,2019)。
化学反应中的光解现象
对1-[2-(苄氧基)-5-溴苯基]乙酮等物质的光解行为的研究表明,在甲醇等供氢溶剂或苯等非极性溶剂中均没有显著的光解现象。这表明在各种溶剂条件下的稳定性,这对于特定化学过程至关重要(Li Hong-xia, 2007)。
结构和反应研究
涉及类似于1-[2-(苄氧基)-5-溴苯基]乙酮的化合物的研究已经探讨了它们的晶体结构和反应性。例如,对结构相关化合物Nˊ-[(E)-1-(5-溴-2-羟基苯基)乙烯基]苯肼的晶体结构分析揭示了具有特定晶胞数据的单斜晶系。这些研究对于理解分子相互作用和在晶体学和材料科学中的潜在应用至关重要(Zheng Chang-zheng, 2011)。
体外分析和生物活性
对结构类似于1-[2-(苄氧基)-5-溴苯基]乙酮的化合物进行了深入的结构分析,包括FT-IR、振动赋值和分子对接研究。这项研究为了解它们的分子结构和潜在生物活性提供了见解,强调了这些化合物在药物发现和开发中的重要性(Y. Mary et al., 2015)。
抗炎性能
已经研究了类似于1-[2-(苄氧基)-5-溴苯基]乙酮的化合物的抗炎活性。涉及苯基二聚体化合物的研究,这些化合物具有结构相似性,表明在治疗与炎症相关的疾病中具有潜在的治疗应用(V. Singh et al., 2020)。
安全和危害
The safety data sheet for 1-[2-(Benzyloxy)-5-bromophenyl]ethanone suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, ensure adequate ventilation, and evacuate personnel to safe areas .
属性
IUPAC Name |
1-(5-bromo-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWRALKIRNASMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497350 | |
| Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-5-bromophenyl]ethanone | |
CAS RN |
69822-20-4 | |
| Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

